N-(4-Amino-6-oxo-1,6-dihydropyridazin-3-yl)formamide
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Overview
Description
N-(4-Amino-6-oxo-1,6-dihydropyridazin-3-yl)formamide is a chemical compound belonging to the pyridazinone family. This compound is characterized by its unique structure, which includes an amino group and a formamide group attached to a pyridazinone ring. Pyridazinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-6-oxo-1,6-dihydropyridazin-3-yl)formamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of β-aroyl propionic acid with hydrazine hydrate to form the pyridazinone ring. This intermediate can then be further reacted with formamide under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction temperatures, and pressures to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-6-oxo-1,6-dihydropyridazin-3-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups onto the pyridazinone ring .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticonvulsant and muscle relaxant activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Amino-6-oxo-1,6-dihydropyridazin-3-yl)formamide involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)yl)acetyl)hydrazine carbothioamide
- 2-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one
Uniqueness
N-(4-Amino-6-oxo-1,6-dihydropyridazin-3-yl)formamide is unique due to its specific substitution pattern on the pyridazinone ring, which imparts distinct biological activities.
Properties
CAS No. |
140662-77-7 |
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Molecular Formula |
C5H6N4O2 |
Molecular Weight |
154.13 g/mol |
IUPAC Name |
N-(4-amino-6-oxo-1H-pyridazin-3-yl)formamide |
InChI |
InChI=1S/C5H6N4O2/c6-3-1-4(11)8-9-5(3)7-2-10/h1-2H,(H3,6,8,11)(H,7,9,10) |
InChI Key |
BPSALOIXNIFOCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NNC1=O)NC=O)N |
Origin of Product |
United States |
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